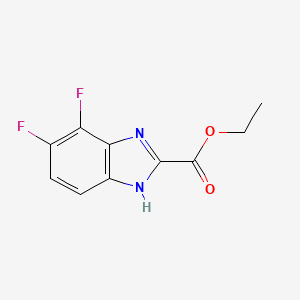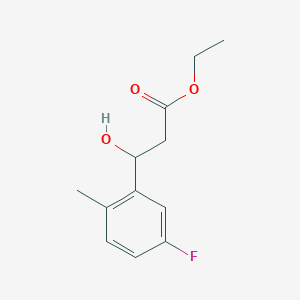![molecular formula C16H20F3NO3 B13670671 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethoxyphenyl group. This can be achieved using reagents such as trifluoromethoxybenzene and appropriate catalysts.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom and allowing for selective reactions at other sites .
Comparaison Avec Des Composés Similaires
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring used widely in organic synthesis.
Pyrrolidine-2,5-dione: A versatile scaffold used in the design of bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties, making it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H20F3NO3 |
|---|---|
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)12-6-4-5-7-13(12)22-16(17,18)19/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
KYTHHBADVWBGCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
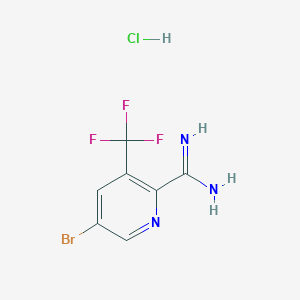
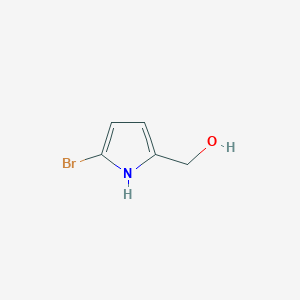


![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

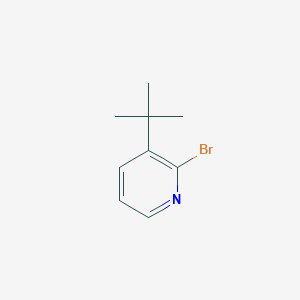
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)

